Ceftazidime (hydrate)
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Overview
Description
Ceftazidime (hydrate) is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. Ceftazidime (hydrate) is used to treat a variety of bacterial infections such as pneumonia, gynecological infections, bone and joint infections, and septicemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceftazidime (hydrate) is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA)The final product is obtained as a hydrate form to enhance its stability and solubility .
Industrial Production Methods
In industrial settings, ceftazidime (hydrate) is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in sterile, dry-powdered form and is later reconstituted for clinical use .
Chemical Reactions Analysis
Types of Reactions
Ceftazidime (hydrate) undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamases or acidic/basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Typically involves nucleophiles such as amines or thiols
Major Products
Hydrolysis: Produces inactive metabolites.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the compound.
Substitution: Results in modified cephalosporin derivatives
Scientific Research Applications
Ceftazidime (hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamases.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Extensively used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new formulations and combination therapies .
Mechanism of Action
Ceftazidime (hydrate) exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), particularly PBP3, which are essential for the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall synthesis, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Ceftazidime (hydrate) is compared with other third-generation cephalosporins such as cefotaxime, ceftriaxone, and cefixime. While all these compounds share a similar mechanism of action, ceftazidime (hydrate) is unique in its high efficacy against Pseudomonas aeruginosa. This makes it particularly valuable in treating infections caused by this pathogen .
Similar Compounds
- Cefotaxime
- Ceftriaxone
- Cefixime
- Cefepime (a fourth-generation cephalosporin with broader activity)
Ceftazidime (hydrate) stands out due to its resistance to many beta-lactamases and its effectiveness against a wide range of Gram-negative bacteria .
Properties
IUPAC Name |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVPEQXCMGEDNH-QKJNAJOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.